molecular formula C12H11NO2 B1532723 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid CAS No. 1021244-66-5

1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid

Cat. No.: B1532723
CAS No.: 1021244-66-5
M. Wt: 201.22 g/mol
InChI Key: NBSNSQJYXCXGLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H11NO2 and its molecular weight is 201.22 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Applications : Indole-2-carboxylic acid derivatives, closely related to 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid, have been synthesized and shown to possess significant antibacterial and moderate antifungal activities. These compounds have potential therapeutic applications due to their antimicrobial properties (Raju, Bhavya Sai, Meghana, Chandana, Suresh, & Nadendla, 2015).

  • Molecular Structure and Interactions : Studies on compounds like 2-amino-3-(1H-indol-3-yl)propionic acid, which share structural similarities with this compound, reveal intricate molecular interactions. These studies contribute to understanding the chemical bonding and structural properties of indole derivatives (Di, 2010).

  • Neuropharmacological Research : Some indole-2-carboxylic acid derivatives have been identified as potent selective antagonists of the glycine site of the NMDA receptor. This discovery highlights the potential of these compounds in neuropharmacological research and drug development for neurological disorders (Baron et al., 2005).

  • Chemical Synthesis and Reactivity : Research on the reactivity and synthesis of indole carboxylic acid/amide compounds, including studies on [4 + 3]-annulation and carboxylate/amide migration, contributes to the broader understanding of chemical reactivity patterns in indole derivatives. This knowledge is valuable for the synthesis of novel compounds (Selvaraj, Debnath, & Swamy, 2019).

  • Stability and Functional Group Reactivity : Studies on indole-2-carboxylic acid and its derivatives have shown that they are more stable than usual indoles towards acid and oxidation conditions. This stability, combined with their reactivity at the 3-position, makes them useful in various synthetic applications (Murakami, 1987).

  • Biological and Pharmaceutical Applications : The synthesis and evaluation of 3-substituted acylindoles, which can be transformed into functionally diverse indole derivatives, indicate the potential of indole carboxylic acids in biological and pharmaceutical applications. These compounds could be precursors for various therapeutically relevant molecules (Abdel-Motaleb, Makhloof, Ibrahim, & Elnagdi, 2007).

Mechanism of Action

Target of Action

The primary targets of 1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown These effects would be dependent on the compound’s targets and mode of action

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH, temperature, presence of other molecules, and cellular environment.

Biochemical Analysis

Biochemical Properties

1-(prop-2-en-1-yl)-1H-indole-3-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with tubulin, a protein that is crucial for cell division and structure . The nature of these interactions often involves binding to specific sites on the protein, leading to inhibition or activation of the protein’s function. This compound’s ability to destabilize tubulin polymerization highlights its potential as a therapeutic agent in cancer treatment .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. In cancer cells, such as MCF-7 and MDA-MB-231 breast cancer cells, it has been shown to exhibit antiproliferative effects . This compound influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it can arrest cells in the G2/M phase of the cell cycle, leading to apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to the colchicine-binding site on tubulin, inhibiting tubulin polymerization . This inhibition disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function . For instance, prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis. Its stability in various experimental conditions needs to be carefully monitored to ensure consistent results.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects without significant toxicity. At higher doses, toxic or adverse effects may be observed . For example, high doses of this compound can lead to severe cellular damage and organ toxicity. Therefore, determining the optimal dosage is crucial for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy and safety. Understanding these pathways is essential for optimizing its use in therapeutic settings.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Its localization and accumulation within different cellular compartments can significantly impact its function and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its localization can provide insights into its mechanism of action and potential therapeutic applications.

Properties

IUPAC Name

1-prop-2-enylindole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-2-7-13-8-10(12(14)15)9-5-3-4-6-11(9)13/h2-6,8H,1,7H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSNSQJYXCXGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C=C(C2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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